REACTION_CXSMILES
|
CC[O-].[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:16](Br)[CH:17]([CH3:19])[CH3:18]>CCO>[CH2:16]([CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]([O:13][CH2:14][CH3:15])=[O:12])[CH:17]([CH3:19])[CH3:18] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
Na
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in a water bath under N2
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed under N2 for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CHCl3 and water
|
Type
|
CUSTOM
|
Details
|
The aqueous Na2SO4 and evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.219 mol | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |